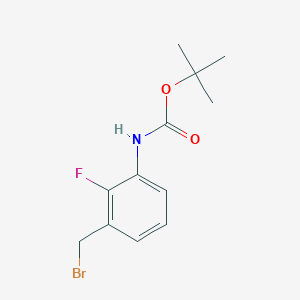
3-Amino-2-fluorobenzyl bromide, N-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluorobenzyl bromide, N-BOC protected is a fluorinated compound with a unique molecular structure. It is known for its high purity and versatility, making it valuable for advanced research and synthesis projects. The compound has a molecular weight of 304.16 g/mol and is identified by the CAS number 1936331-45-1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process may include multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-fluorobenzyl bromide, N-BOC protected undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amino and fluorine groups can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can modify the functional groups on the benzyl ring .
Applications De Recherche Scientifique
3-Amino-2-fluorobenzyl bromide, N-BOC protected has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-2-fluorobenzyl bromide, N-BOC protected involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-fluorobenzyl bromide, N-BOC protected
- 2-Amino-3-fluorobenzyl bromide, N-BOC protected
Uniqueness
3-Amino-2-fluorobenzyl bromide, N-BOC protected is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be suitable .
Propriétés
Formule moléculaire |
C12H15BrFNO2 |
|---|---|
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
tert-butyl N-[3-(bromomethyl)-2-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
DIWBJGXTYLHCNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


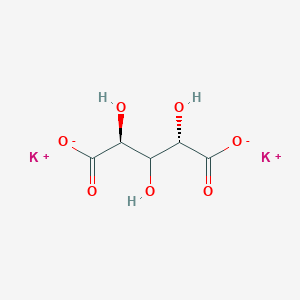
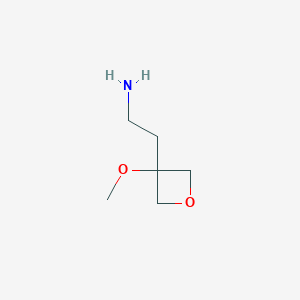
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)

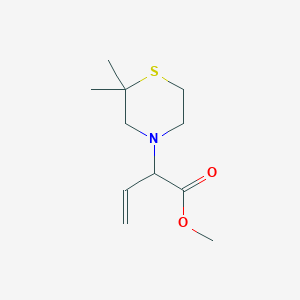
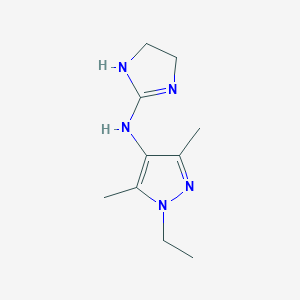
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
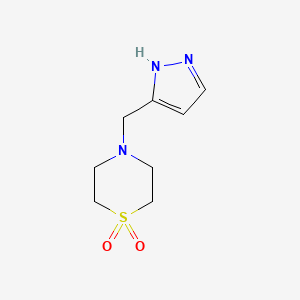
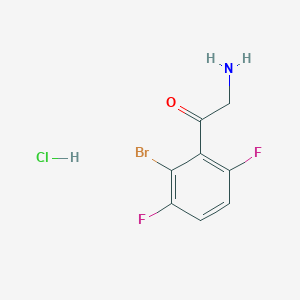
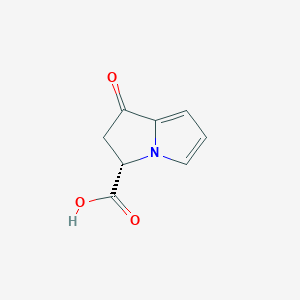
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)
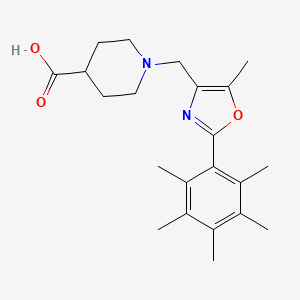
![3-(2-Bromobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12867180.png)
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)
